N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(thiophen-2-yl)acetamide
Description
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(thiophen-2-yl)acetamide is a heterocyclic acetamide derivative featuring a 2,4-dioxooxazolidin-3-yl moiety, a phenylethyl chain, and a thiophen-2-yl acetamide group. The oxazolidinone ring is a pharmacophoric motif known for antimicrobial activity, as seen in oxazolidinone-class antibiotics like linezolid . The thiophene and acetamide groups are common in bioactive molecules, contributing to interactions with biological targets through hydrogen bonding and π-π stacking .
This involves activating 2-(thiophen-2-yl)acetic acid into its acyl chloride, followed by coupling with an amine precursor (e.g., 2-aminothiophene derivatives) . The target compound likely employs a similar strategy, substituting the amine with a 2-(2,4-dioxooxazolidin-3-yl)-1-phenylethylamine precursor.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c20-15(9-13-7-4-8-24-13)18-14(12-5-2-1-3-6-12)10-19-16(21)11-23-17(19)22/h1-8,14H,9-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZLPRWHWJPXSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(thiophen-2-yl)acetamide typically involves multiple steps:
-
Formation of the Oxazolidinone Ring: : The oxazolidinone ring can be synthesized through the cyclization of amino acids or their derivatives. For instance, the reaction of an amino acid with phosgene or its derivatives can yield the oxazolidinone structure.
-
Attachment of the Phenylethyl Group: : The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with an appropriate alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
-
Incorporation of the Thiophene Ring: : The thiophene ring can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
-
Final Assembly: : The final step involves the acylation of the intermediate compound with a suitable acylating agent, such as an acyl chloride or anhydride, to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can target the oxazolidinone ring, potentially converting it to a more reduced form such as an oxazolidine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone, while reduction of the oxazolidinone ring can produce oxazolidine derivatives.
Scientific Research Applications
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(thiophen-2-yl)acetamide has several applications in scientific research:
-
Medicinal Chemistry: : The compound is investigated for its potential as a therapeutic agent due to its unique structural features, which may confer specific biological activities such as antimicrobial, anticancer, or anti-inflammatory effects.
-
Biological Studies: : Researchers study the compound’s interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
-
Chemical Biology: : The compound is used as a probe to study biochemical pathways and molecular interactions within cells.
-
Industrial Applications: : Its unique chemical properties make it a candidate for use in the development of new materials, such as polymers or coatings, with specific desired characteristics.
Mechanism of Action
The mechanism of action of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play critical roles in cellular processes. The compound’s structural features allow it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell growth, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Key Observations :
- The target compound’s oxazolidinone group differentiates it from analogs with thioxothiazolidinone (e.g., compounds in ) or sulfonyl-piperidine substituents (e.g., ).
- Lipophilicity (logP ~3.66 in Y206-7435) is comparable to other thiophene acetamides, suggesting moderate membrane permeability .
- Cyanothiophene derivatives (e.g., compound I) exhibit antioxidant and antimicrobial activity, implying the thiophene moiety enhances redox modulation and target binding .
Physicochemical and Spectroscopic Comparisons
- Crystallography: Compound I crystallized in a monoclinic P21/c space group, with intermolecular N–H···O and C–H···O interactions stabilizing the structure . Similar packing may occur in the target compound due to its acetamide and oxazolidinone hydrogen-bonding motifs.
- Spectroscopy : Thiophene acetamides are characterized by strong IR stretches at ~1650 cm⁻¹ (C=O) and 3300 cm⁻¹ (N–H). ¹H NMR signals for thiophene protons appear at δ 6.8–7.5 ppm .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
